molecular formula C8H7BrFNO2 B8198787 4-Bromo-2-fluoro-6-methoxybenzamide

4-Bromo-2-fluoro-6-methoxybenzamide

Cat. No.: B8198787
M. Wt: 248.05 g/mol
InChI Key: QXAOMINHJURKJA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxybenzamide: is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluoroaniline.

    Methoxylation: The aniline derivative undergoes methoxylation to introduce the methoxy group at the 6-position.

    Amidation: The final step involves the conversion of the methoxylated intermediate to the benzamide derivative through an amidation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield compounds like 4-bromo-2-fluoro-6-methoxybenzoic acid.

    Reduction Products: Reduction can lead to the formation of 4-bromo-2-fluoro-6-methoxyaniline.

Scientific Research Applications

Chemistry: 4-Bromo-2-fluoro-6-methoxybenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

    4-Bromo-2-fluoro-6-methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    4-Bromo-2-fluorobenzamide: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Bromo-2-fluoro-6-methoxyaniline: Contains an amine group instead of an amide group, leading to different reactivity.

Uniqueness: 4-Bromo-2-fluoro-6-methoxybenzamide is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAOMINHJURKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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